molecular formula C8H4ClF5 B1420990 1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene CAS No. 1214383-34-2

1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene

Cat. No. B1420990
M. Wt: 230.56 g/mol
InChI Key: LOJJRQOHAPHBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene, commonly known as CF3CF2CH2Cl, is a halogenated aromatic compound with a wide range of applications in the scientific field. It is used in the synthesis of a variety of compounds, in particular nitrogen-containing heterocycles, and as a reagent in organic synthesis. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and materials. The unique properties of CF3CF2CH2Cl makes it a valuable tool for researchers in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Reagent-modulated Site Selectivities : 1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene is used in the study of positional ambiguities and optional site selectivities in metalation reactions. These reactions, when treated with alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide, show deprotonation adjacent to the single halogen substituent (Mongin, Desponds, & Schlosser, 1996).

  • Synthesis of Novel Fluorine-Containing Polyetherimide : This compound has been used in the synthesis of novel fluorine-containing polyetherimides. It reacts with hydroquinone and other agents to produce key intermediates, which are characterized and then further reacted to produce these novel materials (Yu Xin-hai, 2010).

  • Microwave-assisted Synthesis : 1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene is involved in microwave-assisted synthesis protocols, such as the synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene and KF, demonstrating increased yield and reduced reaction time (Pan, Wang, & Xiao, 2017).

  • Electrochemical Fluorination : This compound is used in the electrochemical fluorination of benzenes containing trifluoromethyl groups, leading to perfluorocyclohexane derivatives with the trifluoromethyl group in good yields (Yonekura, Nagase, Baba, Kodaira, & Abe, 1976).

  • Trifluoromethylation of Arenes and Heteroarenes : The compound is also significant in the trifluoromethylation of various aromatic and heteroaromatic compounds using hypervalent iodine reagents, forming products in up to 77% yield (Mejía & Togni, 2012).

Advanced Material and Polymer Studies

  • Polymerization-Grade Monomers : The compound is involved in the synthesis of 2-(4-Trifluoromethylphenoxy)terephthalyl chloride, a polymerization-grade monomer, through a multi-step process involving condensation, oxidation, and reaction with sulfur oxychloride (Sheng Shou-ri, 2006).

  • Heterocyclic Chemistry Applications : It has applications in heterocyclic chemistry, such as in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene. These derivatives enhance the activation of the halogen substituent towards nucleophilic attack and open up additional synthetic possibilities for heterocyclic chemistry (Sipyagin, Enshov, Kashtanov, Bateman, Mullen, Tan, & Thrasher, 2004).

Photochemical Reactivity Studies

  • Photochemical Behavior on Soils : This compound's photochemical behavior has been studied on soils, particularly in the context of the photochemical reactivity of oxyfluorfen. These studies involve investigating kinetic parameters and the influence of soil retaining capability on photochemical reactions (Scrano, Bufo, Cataldi, & Albanis, 2004).

properties

IUPAC Name

1-chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJJRQOHAPHBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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